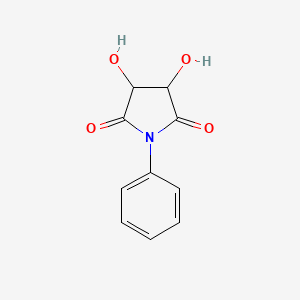![molecular formula C13H29N3O3 B15161688 N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea CAS No. 823235-99-0](/img/structure/B15161688.png)
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea is a synthetic organic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound features a urea backbone with functional groups that enhance its reactivity and utility in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea typically involves the reaction of N-(3-aminopropyl)-N,N-bis(2-hydroxyethyl)amine with pentan-3-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: N-(3-aminopropyl)-N,N-bis(2-hydroxyethyl)amine and pentan-3-yl isocyanate.
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran are commonly used.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-40°C).
Catalyst: In some cases, a catalyst such as triethylamine may be used to enhance the reaction rate.
The reaction proceeds through the nucleophilic attack of the amine group on the isocyanate, forming the urea linkage.
Industrial Production Methods
In industrial settings, the production of N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, surfactants, and other specialty chemicals.
作用機序
The mechanism by which N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The hydroxyl and urea groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-{3-[Bis(2-hydroxyethyl)amino]propyl}hexadecanamide: Similar structure with a longer alkyl chain.
N-{3-[Bis(2-hydroxyethyl)amino]propyl}palmitamide: Another analog with a different alkyl chain length.
N-{3-[Bis(2-hydroxyethyl)amino]propyl}triethoxysilane: Contains a silane group, used in surface functionalization.
Uniqueness
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Its balanced hydrophilic and hydrophobic characteristics make it versatile for various applications, from chemical synthesis to biological studies.
特性
CAS番号 |
823235-99-0 |
|---|---|
分子式 |
C13H29N3O3 |
分子量 |
275.39 g/mol |
IUPAC名 |
1-[3-[bis(2-hydroxyethyl)amino]propyl]-3-pentan-3-ylurea |
InChI |
InChI=1S/C13H29N3O3/c1-3-12(4-2)15-13(19)14-6-5-7-16(8-10-17)9-11-18/h12,17-18H,3-11H2,1-2H3,(H2,14,15,19) |
InChIキー |
FQYXWWBSRKXZCK-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC(=O)NCCCN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)
![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)
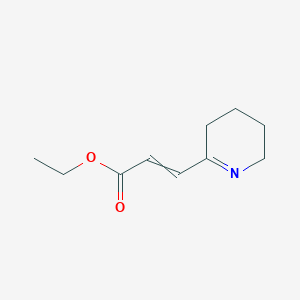
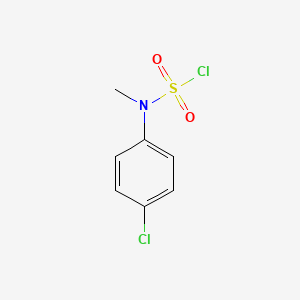
![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
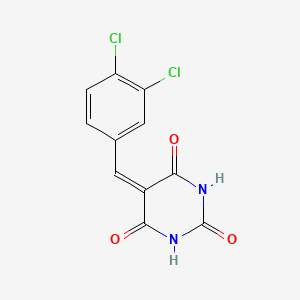
![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)

![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
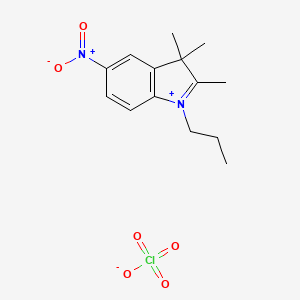
![Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate](/img/structure/B15161666.png)
